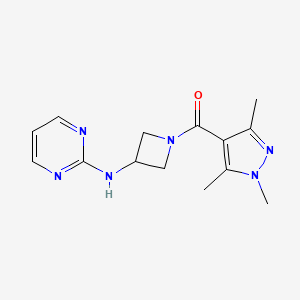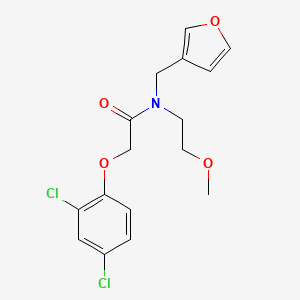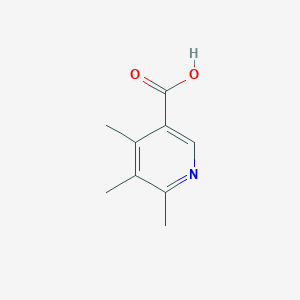![molecular formula C19H24F2N2O2 B2968524 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide CAS No. 566138-93-0](/img/structure/B2968524.png)
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various methods such as X-ray diffraction, NMR spectroscopy, and computational methods like Density Functional Theory (DFT). For instance, the structural, optoelectronic, and thermodynamic properties of a similar compound, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, were studied using DFT .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through experimental methods or calculated using computational methods. For a similar compound, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, properties such as the dipole moment, polarizability, hyperpolarizability, HOMO and LUMO energy, energy gap, dielectric constant, electric susceptibility, refractive index, and thermodynamic properties have been calculated .Aplicaciones Científicas De Investigación
Molecular Inhibition Studies
Compounds similar to "2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide" have been studied for their inhibitory effects on enzymes and receptors. For example, analogs of leflunomide metabolites, including cyano and fluoro-substituted phenyl compounds, have been investigated for their potential as inhibitors of Bruton's tyrosine kinase (BTK), which plays a crucial role in the signaling pathway essential for B-cell development. The structural analysis of these compounds reveals insights into their hydrogen-bonding networks and crystal packing, which are critical for their inhibitory functions (Ghosh et al., 2000).
Material Science and Polymer Chemistry
Research has also explored the synthesis and novel properties of materials incorporating cyano-substituted compounds. For instance, the synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano or methoxy tails has been achieved. These materials exhibit unique molecular alignments and mesomorphic behaviors, influenced by simple mechanical perturbations, demonstrating their potential for advanced material applications (Kong & Tang, 1998).
Organic Chemistry and Catalysis
The catalytic applications of compounds with cyano groups have been investigated, highlighting their role in selective hydrogenation reactions. For example, a study on the selective hydrogenation of phenol and derivatives over a Pd@carbon nitride catalyst in aqueous media showcases the high activity and selectivity of such systems, which are crucial for the manufacture of important industrial intermediates like cyclohexanone (Wang et al., 2011).
Photoluminescence and Material Properties
The impact of cyano substitution on the photoluminescence properties of compounds has been explored, with studies on 3-aryl-2-cyano acrylamide derivatives indicating different optical properties due to their distinct stacking modes. Such research points to the potential for developing new photoluminescent materials with tunable properties (Song et al., 2015).
Direcciones Futuras
The future directions for the study of “2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide” could include a detailed investigation of its synthesis, characterization, and potential applications. Given the interest in similar compounds for use in DSSC, this compound could also be explored for its potential in this area .
Propiedades
IUPAC Name |
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N2O2/c1-2-3-4-5-6-7-12-23-18(24)16(14-22)13-15-8-10-17(11-9-15)25-19(20)21/h8-11,13,19H,2-7,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGRTEINPPUECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CC=C(C=C1)OC(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2968451.png)
![Methyl (E)-4-[(4-methyl-1,3-thiazol-2-yl)methyl-(oxolan-2-ylmethyl)amino]-4-oxobut-2-enoate](/img/structure/B2968452.png)
![3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid](/img/structure/B2968453.png)

![1-(benzo[d]thiazol-2-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide](/img/structure/B2968455.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate](/img/structure/B2968459.png)
![3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea](/img/structure/B2968460.png)
![[2-(4-Carbamoylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2968463.png)

